1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWEKNHUNICAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910347 | |
| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-30-5 | |
| Record name | Ketone, bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Mechanisms
The SnCl₄-mediated cyclization proceeds through a cationic intermediate, where the Lewis acid coordinates to the π-electrons of the benzene ring, facilitating strain-induced ring opening and reclosure. This step is critical for achieving the correct regioisomer of the bicyclo[4.2.0] framework.
Introduction of the Acetyl Group
The acetyl moiety at the 7-position is introduced via Friedel-Crafts acylation. American Elements (2024) reports that reacting the bicyclic intermediate with acetyl chloride (CH₃COCl) in the presence of aluminum chloride (AlCl₃) yields 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one. The reaction is conducted under anhydrous conditions at 0–5°C to minimize side reactions such as over-acylation or polymerization.
Reaction Optimization
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Solvent | Dichloromethane | Enhances electrophilicity |
| Catalyst (AlCl₃) | 1.2 equivalents | Maximizes acylation |
Data adapted from synthetic protocols for analogous bicyclic ketones.
Alternative Synthetic Routes
Bromination-Oxidation Sequence
A patent by Google Patents (2014) describes an alternative pathway involving bromination followed by oxidation. The bicyclo core is first brominated at the 7-position using N-bromosuccinimide (NBS), yielding 7-bromo-bicyclo[4.2.0]octa-1,3,5-triene. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the bromomethyl group to a ketone.
Chemical Reactions Analysis
Types of Reactions
1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one serves as a valuable intermediate in organic synthesis. Its bicyclic structure allows for the development of complex molecules through various chemical reactions, including cycloadditions and functional group transformations. This compound is particularly useful in synthesizing derivatives that exhibit enhanced biological activities.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand interactions can lead to the development of catalysts for various reactions, including polymerization and oxidation processes.
Biological Applications
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties. Its potential therapeutic applications have been investigated in several studies focusing on:
- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, as demonstrated in the following table:
| Compound | Microbial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| C. albicans | 12 |
These results suggest promising potential as an antimicrobial agent .
- Antiproliferative Properties : Studies have indicated that this compound may inhibit the growth of cancer cells through mechanisms that involve apoptosis and cell cycle arrest.
Material Science Applications
Advanced Materials Development
The unique structural properties of this compound make it suitable for developing advanced materials such as polymers and nanocomposites. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for specific applications in electronics and coatings.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of several bicyclic compounds, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in pharmaceutical formulations aimed at treating infections.
Case Study 2: Polymer Synthesis
In another investigation, scientists explored the use of this compound as a monomer in polymer synthesis. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional materials, showcasing its utility in material science.
Mechanism of Action
The specific mechanism of action for 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one is not well-documented. its effects are likely mediated through interactions with various molecular targets, such as enzymes or receptors, depending on its chemical structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
Structural and Functional Group Variations
The bicyclo[4.2.0]octa-1,3,5-triene core is versatile, allowing modifications that significantly alter properties and applications. Below is a comparative analysis with three derivatives:
Key Findings
Physical Properties
- Boiling Point and Solubility : The valeryl derivative (C₁₃H₁₆O) has a longer alkyl chain, likely increasing hydrophobicity and boiling point compared to the acetyl-substituted target compound .
- State at RT : The target compound is liquid, whereas bulkier derivatives (e.g., dimethoxy amine) may exist as solids due to higher molecular weight and polar functional groups .
Steric and Electronic Effects
- Methoxy Groups : Electron-donating methoxy groups in the dimethoxy amine derivative increase electron density on the aromatic ring, altering its reactivity toward electrophiles .
Biological Activity
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one is an organic compound characterized by a bicyclic structure with potential biological activity. Its unique structural features suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : 1-(bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
- Molecular Formula : C10H10
- Molecular Weight : 134.19 g/mol
- CAS Number : 1499640-27-5
The bicyclic structure contributes to its reactivity and potential biological interactions, particularly through its triene system which may participate in various chemical reactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Table: Biological Activity Overview
| Biological Activity | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Jurkat | 0.021 | |
| Antitumor | K562 | 0.048 | |
| Antimicrobial | Various Bacteria | Varies | |
| Neuroprotective | Neural Models | Not specified |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions including Diels-Alder cycloaddition followed by functional group transformations such as oxidation and reduction. Its applications extend beyond pharmaceuticals; it serves as a building block in organic synthesis and materials science.
Q & A
Q. What are the optimized synthetic routes for 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one, and how can reaction conditions be systematically varied to improve yield?
A common method involves cyclization of substituted precursors using transition-metal catalysts or Lewis acids. For example, 3,4-dimethoxyphenylacetic acid can undergo iodination, amidation, and cyclization to form bicyclo intermediates, followed by ketone functionalization . Key parameters to optimize include:
- Catalyst selection : Palladium on carbon (10 wt%) for hydrogenation steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature : Reflux in ethanol (6–12 hours) balances reaction rate and side-product formation .
- Workup : Recrystallization from cold ethanol improves purity (>99%) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and substituent positions. Coupling constants in H NMR distinguish bicyclo ring conformers .
- X-ray crystallography : Resolves stereochemical ambiguity (e.g., diastereomeric intermediates) .
- Mass spectrometry : High-resolution MS validates molecular weight (±0.001 Da) and fragmentation patterns .
Q. How does thermal stability impact experimental design for reactions involving this compound?
Thermodynamic data indicate a gas-phase enthalpy of formation () of 199.4 ± 0.9 kJ/mol, suggesting moderate thermal stability . For liquid-phase reactions (e.g., hydrogenation in acetic acid), temperatures exceeding 80°C may promote ring-opening () . Use inert atmospheres (N/Ar) and controlled heating to avoid degradation.
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of bicyclo[4.2.0]octatriene derivatives?
Chiral catalysts and kinetic resolution are critical:
Q. What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder or electrophilic substitution reactions?
- DFT calculations : B3LYP/6-31G(d) models predict regioselectivity in electrophilic aromatic substitution (e.g., bromination at C5 due to electron-rich triene system) .
- Molecular docking : For pharmacological studies, docking into 5-HT receptors identifies binding conformers (e.g., TCB-2 analog interactions) .
Q. How should researchers address contradictions in reported thermodynamic or kinetic data for this compound?
Q. What strategies are effective in identifying and quantifying synthetic byproducts or impurities (e.g., enantiomeric excess, regioisomers)?
Q. How can the compound’s pharmacological activity (e.g., serotonin receptor modulation) be mechanistically explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
